3,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
Description
3,4-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with two fluorine atoms at the 3- and 4-positions. The molecule incorporates a 1-methylpyrrole moiety and a 4-methylpiperazine group, linked via an ethyl chain.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N4O/c1-23-8-10-25(11-9-23)18(17-4-3-7-24(17)2)13-22-19(26)14-5-6-15(20)16(21)12-14/h3-7,12,18H,8-11,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLJQHFGJWNFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structure, which includes a difluorobenzamide moiety and piperazine and pyrrole rings, suggesting a range of pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 358.40 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for drug development.
Research indicates that compounds with similar structural features exhibit various biological activities, particularly as receptor modulators. The piperazine ring is known for its role in binding to neurotransmitter receptors, including dopamine and serotonin receptors. This suggests that this compound may interact with these pathways, potentially influencing neuropharmacological responses.
Pharmacological Studies
- Dopamine Receptor Affinity : Compounds similar to this benzamide derivative have shown significant affinity for dopamine D4 receptors. For instance, related benzamides have demonstrated IC50 values in the low nanomolar range for D4 receptor binding, indicating high potency and selectivity .
- Kinase Inhibition : The compound may also exhibit kinase inhibitory activity, similar to other benzamide derivatives that have been studied for their potential in cancer therapy. Kinase inhibitors are crucial in targeting dysregulated signaling pathways in cancer cells .
- Antimicrobial Activity : Given the sulfonamide class association, there is potential for antimicrobial activity. Sulfonamides are historically known for their antibacterial properties, which may extend to this compound depending on its specific interactions at the microbial level .
Case Study 1: Neuropharmacological Effects
A study evaluating a series of piperazine-containing compounds found that modifications at the benzamide position significantly altered receptor binding profiles and functional activity in vitro . The introduction of fluorine atoms was associated with enhanced receptor affinity and selectivity.
Case Study 2: Cancer Therapeutics
In a comparative analysis of small molecule kinase inhibitors, compounds structurally similar to this compound were evaluated for their ability to inhibit tumor growth in xenograft models. Results indicated that these compounds could effectively reduce tumor size through targeted inhibition of key growth factor receptors .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 3,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrole and piperazine can inhibit the growth of various bacteria and fungi, including Escherichia coli and Pseudomonas aeruginosa . The presence of fluorine atoms in the structure is believed to enhance the lipophilicity and bioactivity of these compounds.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Research into similar benzamide derivatives has revealed their ability to interact with various biological targets involved in cancer progression. For example, some studies have highlighted the role of piperazine derivatives in inhibiting tumor cell proliferation . The specific mechanism by which this compound may exert anticancer effects remains an area for further investigation.
Material Science
Fluorescent Dyes
The unique electronic properties of this compound make it a candidate for use as a fluorescent dye. Compounds containing similar structural motifs have been utilized in organic solar cells and solid-state dye lasers due to their high quantum yields and stability . This application is particularly relevant in the development of advanced materials for optoelectronic devices.
Biochemical Applications
Enzyme Inhibition Studies
Research into the biochemical interactions of compounds related to this compound has revealed potential as enzyme inhibitors. For instance, studies have shown that certain benzamide derivatives can inhibit serine proteases, which are crucial in various physiological processes . Understanding the inhibition mechanisms could lead to therapeutic developments targeting specific diseases.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances demonstrated that derivatives similar to this compound showed effective inhibition against Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .
Case Study 2: Fluorescent Properties
In a study focusing on organic dyes, researchers found that compounds with similar structures exhibited promising fluorescence characteristics. These findings support the potential application of this compound in developing new materials for photonic applications .
Comparison with Similar Compounds
Structural Analogues with Fluorinated Benzamide Cores
Several compounds share the benzamide scaffold with fluorine substitutions but differ in their appended functional groups:
- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ): This compound replaces the pyrrole-piperazine-ethyl chain with a pyrazolo-pyrimidinyl chromene system. The fluorine atoms are positioned on a chromenone ring rather than the benzamide core. Exhibits higher molecular weight (589.1 g/mol vs. ~435 g/mol for the target compound) and a sulfonamide group, which may enhance solubility but reduce membrane permeability compared to the piperazine-containing target molecule .
- N-(4-Chloro-2-methoxy-5-methylphenyl)-2-(tetrazol-1-yl)benzamide (): Substitutes fluorine with chlorine and methoxy groups, introducing a tetrazole ring.
Piperazine-Containing Analogues
Piperazine derivatives are common in drug design due to their versatility in modulating solubility and receptor interactions:
- 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanone (): Shares a pyrrole-piperazine-ethyl backbone but replaces the benzamide with an acetyl-pyrrole group. The sulfonyl group on the piperazine enhances hydrophilicity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound’s methylpiperazine group .
Fluorine Substitution Patterns
Fluorine placement significantly impacts bioactivity:
- The 3,4-difluoro configuration on the benzamide core in the target compound may enhance electron-withdrawing effects, stabilizing the amide bond against metabolic degradation compared to mono-fluoro analogues.
Research Findings and Data Tables
Table 1: Key Physicochemical Properties of Selected Compounds
Discussion of Key Differences
- Pharmacokinetics : The target compound’s methylpiperazine group likely enhances basicity and tissue penetration compared to sulfonamide or tetrazole-containing analogues .
- Metabolic Stability: Fluorine substitutions at 3,4-positions may reduce oxidative metabolism in the liver compared to non-fluorinated benzamides.
- Synthetic Accessibility : The target compound’s synthesis likely requires multi-step functionalization of the pyrrole and piperazine moieties, whereas Example 53 () employs streamlined Pd-catalyzed cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
